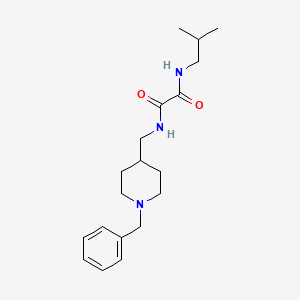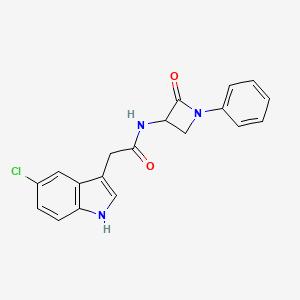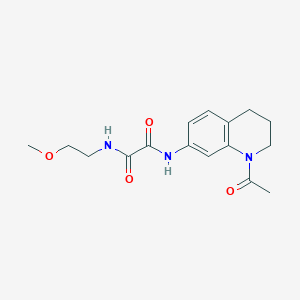
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-methoxyethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-methoxyethyl)oxamide, also known as AQ-RA 741, is a chemical compound that has shown potential in scientific research applications. It is a quinoline derivative that has been synthesized using a specific method, and its mechanism of action has been studied extensively.
科学的研究の応用
Fluorescent Chemosensors
A novel fluorescent sensor, 2-(2-oxo-2-(quinolin-8-ylamino)ethoxy)-N-(pyridin-2-ylmethyl)benzamide (L), demonstrates selectivity and sensitivity to Zn(2+) ions, distinguishing them from Cd(2+) through different binding modes and spatial arrangements. This sensor could potentially be adapted for the detection of specific ions or molecules in various environments, highlighting the role of quinoline derivatives in developing sensitive and selective chemosensors (Pengxuan Li et al., 2014).
Antimicrobial and Antitubercular Activities
Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, showcasing their potential as new remedies for infectious diseases. The compounds exhibited promising antibacterial, antifungal, and antitubercular activities, suggesting that N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-methoxyethyl)oxamide could also be explored for similar applications (Abhishek Kumar et al., 2014).
Anticancer Potential
Synthesis of indole–quinoline–oxadiazoles and their evaluation for anticancer potential demonstrate the ability of quinoline derivatives to act against various malignancies. The study found that these compounds showed in vitro cytotoxic potential against breast adenocarcinoma cells, suggesting potential research applications of related quinoline compounds in cancer drug development (P. Kamath et al., 2016).
Corrosion Inhibition
Quinoxaline derivatives, which share structural similarities with quinoline compounds, have been studied for their corrosion inhibition efficiencies. Quantum chemical calculations based on DFT method indicated a relationship between the molecular structure and inhibition efficiency, suggesting potential applications in protecting metals from corrosion (A. Zarrouk et al., 2014).
作用機序
The mechanism of action of these compounds can be explained by a nucleophilic attack from the C-2 of the 4-hydroxy-2(1H)-quinolinone to the azomethine-C . This is followed by the nucleophilic attack of water to form an intermediate, which is accompanied by the elimination of a molecule of 2-aminonaphthalene .
特性
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-11(20)19-8-3-4-12-5-6-13(10-14(12)19)18-16(22)15(21)17-7-9-23-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMKYPWALFEAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



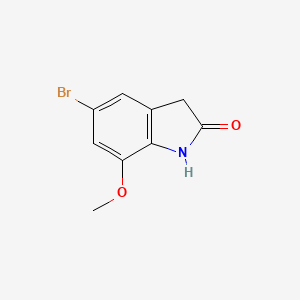
![1-(2,5-dimethylbenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2573721.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2573723.png)

![(3-Imidazol-1-yl-propyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]amine](/img/structure/B2573725.png)
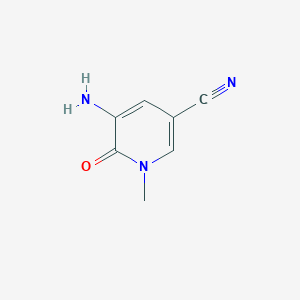
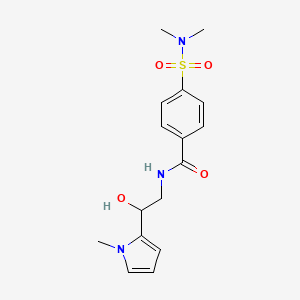

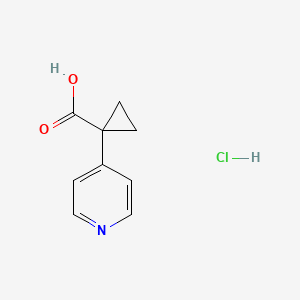
![(Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573732.png)
